(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid
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Overview
Description
The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid is a complex organic molecule that combines a thiophene ring with a dimethylamino group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol typically involves the reaction of thiophene derivatives with dimethylamine under controlled conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where dimethylamine is introduced to the thiophene ring.
Formation of the propanol side chain: This can be achieved through various organic reactions, including reduction or addition reactions.
For the (2S)-2-hydroxy-2-phenylacetic acid component, the synthesis may involve:
Hydroxylation of phenylacetic acid: This can be achieved using oxidizing agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies involving enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The thiophene ring and phenylacetic acid moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine: Used in the synthesis of enantiopure ethylenediamines and as a co-catalyst in enantioselective hydrogenation.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate: An intermediate in pharmaceutical synthesis.
Properties
CAS No. |
287737-72-8 |
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Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H15NOS.C8H8O3/c1-10(2)6-5-8(11)9-4-3-7-12-9;9-7(8(10)11)6-4-2-1-3-5-6/h3-4,7-8,11H,5-6H2,1-2H3;1-5,7,9H,(H,10,11)/t8-;7-/m00/s1 |
InChI Key |
LVELBSWYVMRVRO-GZTXQBDSSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=CS1)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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